2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
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Overview
Description
2’-Methyl-2,2,2,4’-tetrafluoroacetophenone is a fluorinated organic compound with the molecular formula C9H6F4O. It is a derivative of acetophenone, where the hydrogen atoms are replaced by fluorine atoms and a methyl group. This compound is known for its unique chemical properties and is used as a building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-2,2,2,4’-tetrafluoroacetophenone typically involves the fluorination of acetophenone derivatives. One common method is the reaction of 2’-methylacetophenone with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of 2’-Methyl-2,2,2,4’-tetrafluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-2,2,2,4’-tetrafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2’-methyl-2,2,2,4’-tetrafluorobenzoic acid.
Reduction: Formation of 2’-methyl-2,2,2,4’-tetrafluoro-1-phenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Methyl-2,2,2,4’-tetrafluoroacetophenone is utilized in several scientific research applications:
Chemistry: As a fluorinated building block in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Employed in the production of specialty chemicals and materials with specific fluorinated functionalities
Mechanism of Action
The mechanism of action of 2’-Methyl-2,2,2,4’-tetrafluoroacetophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The carbonyl group in the compound can form hydrogen bonds and interact with nucleophiles, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the methyl group but shares similar fluorinated properties.
4’-Chloro-2,2,2-trifluoroacetophenone: Contains a chlorine atom instead of a methyl group.
4’-Bromo-2,2,2-trifluoroacetophenone: Contains a bromine atom instead of a methyl group
Uniqueness
2’-Methyl-2,2,2,4’-tetrafluoroacetophenone is unique due to the presence of both a methyl group and multiple fluorine atoms, which confer distinct chemical properties. These modifications enhance its reactivity and make it a valuable compound in various chemical syntheses and applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSWWZBSVVEQTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645221 |
Source
|
Record name | 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886370-02-1 |
Source
|
Record name | 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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